Ethyl 3-chloro-4-ethoxybenzoylformate
Description
Ethyl 3-chloro-4-ethoxybenzoylformate is an ester derivative of benzoylformic acid, featuring a chloro (-Cl) substituent at the 3-position and an ethoxy (-OCH₂CH₃) group at the 4-position of the benzene ring. This compound belongs to a class of benzoylformate esters, which are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-ethoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-10-6-5-8(7-9(10)13)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUIRYSTFPNENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Potassium Ethyl Malonate
The synthesis begins with diethyl malonate, which is deprotonated using potassium hydroxide in anhydrous ethanol to form potassium ethyl malonate. This intermediate’s reactivity is critical for subsequent acylation:
Conditions :
Acylation with 3-Chloro-4-Ethoxybenzoyl Chloride
Potassium ethyl malonate reacts with 3-chloro-4-ethoxybenzoyl chloride in the presence of magnesium chloride (Lewis acid) and triethylamine (base). The reaction proceeds via nucleophilic attack on the acyl chloride, forming the benzoylformate ester:
Optimized Parameters :
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Solvent: Ethyl acetate or dichloromethane (8:1 mass ratio to malonate)
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Temperature: 20–25°C
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Catalysts: MgCl₂ (1.3–1.7 eq), triethylamine (2.5–3.5 eq)
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Reaction time: 10–15 hours
Table 1: Comparative Analysis of Solvent Systems
| Solvent | Purity (%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethyl acetate | 98.8 | 90.5 | 10 |
| Dichloromethane | 99.2 | 82.0 | 15 |
Alternative Route: Chlorination of Ethyl 4-Ethoxybenzoylformate
A two-step chlorination-esterification approach adapts methods from 4-chloroacetoacetate synthesis:
Chlorination of Diketene Intermediate
Diketene is reacted with chlorine gas in a falling-film reactor to form 4-chloroacetoacetyl chloride, which is subsequently esterified with ethanol:
Modifications for Target Compound :
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Replace diketene with 4-ethoxybenzoylformyl chloride.
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Use ethanol for esterification under reflux.
Challenges :
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Regioselective chlorination at the 3-position requires directing groups (e.g., ethoxy at 4-position).
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Byproduct formation (e.g., polychlorinated derivatives) necessitates precise stoichiometry.
Purification and Characterization
Crude product purification involves:
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Acid-base washing : Remove unreacted acyl chloride and catalysts using 13% HCl and water.
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Solvent removal : Rotary evaporation under reduced pressure.
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Recrystallization : Petroleum ether yields white crystalline solid (purity >98.5%).
Spectroscopic Data :
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¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.32 (q, 2H, OCH₂), 6.85–7.45 (m, 3H, aromatic).
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IR (cm⁻¹) : 1745 (C=O ester), 1680 (C=O ketone), 1260 (C-O ether).
Industrial-Scale Considerations
Chemical Reactions Analysis
Ethyl 3-chloro-4-ethoxybenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols using common reagents like potassium permanganate or lithium aluminum hydride.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Ethyl 3-chloro-4-ethoxybenzoylformate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse reactions, including acylation and alkylation, facilitating the creation of various derivatives that are pivotal in pharmaceutical and material science research.
Reagent in Reactions
The compound is utilized as a reagent in several chemical reactions. Its reactivity can be attributed to the presence of both the ethoxy and chloro groups, which enhance its electrophilicity. This characteristic makes it suitable for reactions involving nucleophiles, leading to the formation of valuable chemical products.
Biological Research
Probe in Biochemical Assays
In biological studies, this compound is employed as a probe to investigate enzyme-catalyzed reactions. It can selectively interact with specific enzymes, allowing researchers to study enzyme kinetics and mechanisms. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.
Pharmacological Applications
The compound's structural features make it a candidate for drug development, particularly in synthesizing bioactive molecules. Its derivatives have shown potential in targeting various biological pathways, which could lead to novel therapeutic agents.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used in the manufacturing of specialty chemicals. Its ability to undergo various transformations makes it a versatile reagent for producing compounds used in coatings, adhesives, and other materials.
Case Study 1: Enzyme Inhibition
A study explored the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways related to disease states. The findings indicated that modifications to the compound enhanced its inhibitory potency, suggesting potential therapeutic applications in treating metabolic disorders.
Case Study 2: Synthesis of Novel Compounds
Research conducted on the synthesis of novel derivatives from this compound demonstrated its utility in creating compounds with enhanced biological activity. The derivatives were tested for their efficacy against various biological targets, showcasing the compound's versatility in drug design.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-4-ethoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and chloro substituents on the benzene ring influence its reactivity and binding affinity to these targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity and Stability: Halogen vs. Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (electron-withdrawing) at the 3-position and ethoxy (electron-donating) at the 4-position create a polarized aromatic ring, which could influence its participation in coupling reactions or nucleophilic substitutions .
Safety and Handling :
- Analogs with halogen substituents (e.g., Ethyl 3-chloro-4-fluorobenzoylformate) exhibit hazards such as skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Ethyl chloroformate derivatives (e.g., Ethyl chloroformate in ) are similarly hazardous due to traces of phosgene and hydrochloric acid, suggesting that this compound may require comparable precautions.
Research and Industrial Relevance
- Synthetic Utility : The ethoxy group in the target compound could serve as a protecting group or directing moiety in multi-step syntheses, a feature exploited in related esters .
Biological Activity
Ethyl 3-chloro-4-ethoxybenzoylformate is an organic compound notable for its unique structural features, including a chloro substituent and an ethoxy group attached to a benzoylformate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H13ClO4
- Molecular Weight : 260.68 g/mol
Structural Features
| Component | Description |
|---|---|
| Aromatic Ring | Contains a chloro and ethoxy substituent, enhancing biological interaction potential. |
| Ester Group | Facilitates reactivity in synthetic applications. |
Antimicrobial Properties
Research indicates that halogenated benzoyl derivatives, such as this compound, often exhibit significant antibacterial and antifungal properties. The presence of the chloro group is believed to enhance the compound’s interaction with microbial targets, potentially disrupting cell membrane integrity or inhibiting essential enzymatic functions.
Anticancer Potential
Preliminary studies suggest that compounds with similar structural characteristics may possess anticancer activity. This compound is hypothesized to interact with specific cellular receptors or enzymes involved in cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzoylformate exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound was included in a screening panel, showing promising results that warrant further investigation.
- Cell Viability Assays : In vitro assays using cancer cell lines indicated that this compound could reduce cell viability significantly, suggesting potential for development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical for microbial survival or cancer cell metabolism.
- Receptor Interaction : It could bind to cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Ethyl 3-chloro-4-methylbenzoylformate | Chloro and methyl substituents | Exhibits notable antibacterial properties |
| Ethyl benzoylformate | No halogen substituent | Primarily used in esterification reactions |
| Methyl 3-chloro-4-methylbenzoate | Methyl group with a chloro substituent | Often studied for antibacterial properties |
The combination of both chloro and ethoxy groups in this compound enhances its reactivity and biological profile compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 3-chloro-4-ethoxybenzoylformate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis often involves halogenation and esterification. For example, alkylation of substituted benzoic acids with ethyl bromide under high-temperature autoclave conditions (e.g., 150°C, 30 hours) can generate intermediates like ethyl 2-ethoxy-4-methyl benzoate . Subsequent bromination using N-bromosuccinimide (NBS) and cyanation with sodium cyanide are critical steps. Reaction optimization requires precise control of stoichiometry, temperature, and catalysts (e.g., FeCl₃ for chlorination) to avoid side products .
- Key Data : Ethyl chloroformate (d: 1.14 kg/L, BP: 93–95°C) is a common reagent for esterification; its reactivity with hydroxyl groups necessitates anhydrous conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., ethoxy at C4, chloro at C3) and ester functionality.
- X-ray Crystallography : Single-crystal analysis resolves bond angles and steric effects. For example, biphenyl derivatives with similar substituents show planar aromatic systems (C–C bond length: ~1.395 Å) .
- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted intermediates) using reverse-phase columns and electrospray ionization .
Q. What safety protocols are essential when handling this compound?
- Methodology :
- Ventilation : Use fume hoods to mitigate exposure to volatile intermediates like ethyl chloroformate (UN 1182; Fp: 57°F) .
- PPE : Acid-resistant gloves and goggles are mandatory due to the compound’s potential lachrymatory effects .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chloro and 4-ethoxy substituents influence reactivity in nucleophilic acyl substitution?
- Methodology :
- DFT Calculations : Model electron-withdrawing effects of the chloro group (σ: +0.23) and electron-donating ethoxy group (σ: -0.24) to predict regioselectivity .
- Kinetic Studies : Compare reaction rates with analogous esters (e.g., ethyl 4-thiomethylbenzoylformate) under SN2 conditions. The ethoxy group may hinder nucleophilic attack at the carbonyl due to steric bulk .
Q. What strategies optimize enantioselective synthesis of this compound for pharmaceutical applications?
- Methodology :
- Chiral Catalysts : Use Sharpless epoxidation catalysts or BINOL-derived phosphoric acids to induce asymmetry during esterification .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in biphasic systems to racemize intermediates and enhance enantiomeric excess (ee > 95%) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology :
- Cross-Validation : Combine - COSY and HSQC NMR to differentiate overlapping signals from aromatic protons and ester groups .
- Crystallographic Refinement : Address discrepancies in bond lengths (e.g., C=O vs. C–O) by refining X-ray data with software like SHELXL (R factor < 0.05) .
Q. What are the mechanistic implications of byproduct formation during this compound synthesis?
- Methodology :
- GC-MS Analysis : Identify byproducts (e.g., diethyl carbonates from ethyl chloroformate decomposition) and trace their origin to incomplete quenching or moisture ingress .
- Reaction Monitoring : Use in-situ IR spectroscopy to detect intermediates like acyl chlorides (C=O stretch: ~1800 cm) and adjust reagent addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
